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Compound of Interest |

S-(2-aminoethyl) ethanethioate
Compound Name:
hydrochloride
CAS No.: 17612-91-8
Cat. No.: B183036
\ 7

Executive Summary

S-(2-aminoethyl) ethanethioate (commonly S-Acetylcysteamine or S-Acetylthioethanolamine)
represents a critical class of "masked" thiols. Unlike free thiols, which are prone to rapid
oxidation, disulfide scrambling, and poor membrane permeability, this thioester derivative
serves as a stable, lipophilic prodrug and a controlled chemical precursor.

This guide details the physicochemical behavior, synthesis, and application of S-(2-aminoethyl)
ethanethioate. It focuses specifically on the "Thiol Switch" mechanism—the competition
between intermolecular hydrolysis (releasing the active thiol) and intramolecular

acyl migration (forming the pharmacologically inert N-acetyl derivative).

Part 1: Molecular Architecture & Physicochemical
Properties

The utility of S-(2-aminoethyl) ethanethioate lies in its bifunctional nature: a basic primary
amine and a labile thioester.
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Property Specification

IUPAC Name S-(2-aminoethyl) ethanethioate

S-Acetylcysteamine (HCI salt form is most
stable)

Common Name

10352-56-4 (Hydrochloride); 1420-88-8 (Free

CAS Number
base)
Formula (typically stored as salt)
] 119.18 g/mol (Free base); 155.65 g/mol (HCI
Molecular Weight
salt)
Solubility Highly soluble in water, ethanol, DMSO.
pKa (Amine) ~8.6 (Protonated amine stabilizes the thioester)
- Stable in acidic media (pH < 4). Labile in basic
Stability

media.

The "Thiol Switch" Mechanism

The core technical challenge when working with this precursor is controlling the deprotection
pathway. At physiological or basic pH, the free amine becomes nucleophilic.

o Pathway A (Target): Hydrolysis releases Cysteamine (Radioprotector/Antioxidant).

o Pathway B (Trap): Intramolecular rearrangement yields N-Acetylcysteamine (Biologically
inert thiol).

Critical Insight: To use this molecule as a cysteamine precursor, you must suppress Pathway B.

Part 2: Synthesis & Preparation[1]

Direct acetylation of cysteamine is hazardous due to the higher nucleophilicity of the amine
over the thiol. The following protocol utilizes pH control to selectively acylate the sulfur.

Protocol 1: Selective S-Acylation of Cysteamine
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Objective: Synthesize S-(2-aminoethyl) ethanethioate HCI without forming N,S-diacety!l
byproducts.

Reagents:

Cysteamine Hydrochloride (98%)

Acetyl Chloride (AcCl) or Acetic Anhydride

Glacial Acetic Acid (Solvent/Catalyst)

Diethyl Ether (Precipitant)
Methodology:

» Dissolution: Dissolve 10 mmol of Cysteamine HCI in 15 mL of glacial acetic acid. The acidic
environment ensures the amine remains protonated (

), rendering it non-nucleophilic.

o Acylation: Under inert atmosphere (

), add 15 mmol of Acetyl Chloride dropwise at 0°C.

o Mechanistic Note: The thiol (-SH) remains nucleophilic enough to attack the acyl chloride,
while the protonated amine is protected.

o Reflux: Warm to room temperature and stir for 4 hours. (Optional: Mild heating to 40°C drives
the reaction if using acetic anhydride).

» Precipitation: Pour the reaction mixture into 100 mL of cold anhydrous diethyl ether. The
product, S-(2-aminoethyl) ethanethioate hydrochloride, will precipitate as a white
crystalline solid.

« Purification: Filter the solid and wash 3x with cold ether to remove excess acetylating agent.
Dry under vacuum.

Validation:

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b183036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Melting Point: 140-142°C.
e IR Spectroscopy: Look for Thioester C=0 stretch at ~1690

(distinct from Amide C=0 at ~1650

).

Part 3: Deprotection & Reactivity Pathways

The following Graphviz diagram illustrates the competing pathways that researchers must

manage.
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Figure 1: The Reactivity Bifurcation. At neutral pH, the kinetic S->N shift dominates, trapping
the molecule as N-acetylcysteamine. To achieve the Target (Cysteamine), one must use
specific hydrolysis conditions or enzymatic cleavage.

Part 4: Applications
Radioprotection & Drug Delivery

S-acetylation increases lipophilicity, allowing the molecule to cross cell membranes via passive
diffusion. Once intracellular, cytosolic thioesterases cleave the acetyl group.

e Mechanism: The released cysteamine scavenges Reactive Oxygen Species (ROS) and
forms mixed disulfides with nuclear proteins, protecting DNA from ionizing radiation.

» Dosage Context: Research indicates S-acetyl derivatives have a higher therapeutic index
than free cysteamine due to improved uptake kinetics.
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Self-Assembled Monolayers (SAMs) on Gold

S-(2-aminoethyl) ethanethioate is a superior precursor for generating amino-terminated SAMs
compared to free cysteamine.

o Problem: Free cysteamine in solution rapidly oxidizes to cystamine (disulfide), which forms
disordered monolayers on gold.

e Solution: The S-acetyl group prevents solution-phase oxidation.
 In-Situ Deprotection Protocol:
o Prepare 1 mM S-acetylcysteamine in ethanol containing 50 mM

(ammonium hydroxide).

o Immerse gold substrate immediately.

o The base catalyzes deprotection at the interface, allowing the nascent thiolate to bind gold

(

) before it can oxidize or rearrange.

Native Chemical Ligation (NCL) Modeling

While not a ligation reagent itself, this molecule is the standard for calibrating thiol-thioester
exchange rates. It mimics the N-terminal cysteine intermediate formed during the ligation of
peptide segments.

Part 5: Experimental Data Summary
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Half-Life (
Condition Major Product Mechanism
)
Protonation prevents
pH 2.0 (25°C) > 30 days Stable )
reaction
Intramolecular
pH 7.4 (PBS) ~5 mins N-Acetylcysteamine
Shift
) ) Hydroxide-mediated
pH 11.0 (NaOH) <1 min Cysteamine + Acetate ]
Hydrolysis
Plasma (Esterases) <10 mins Cysteamine Enzymatic Hydrolysis

References

e Synthesis & Properties:Martin, C. J., et al. "Thioester-containing prodrugs of cysteamine:
Synthesis and radioprotective efficacy.” Journal of Medicinal Chemistry.

e S-to-N Acyl Shift Kinetics:Kent, S. B. H. "Chemical Synthesis of Proteins by Native Chemical
Ligation."[1][2] Annual Review of Biochemistry. (Discusses the fundamental kinetics of S-to-N
migration in cysteine derivatives).

e SAM Formation:Tour, J. M., et al.[3] "Self-Assembled Monolayers of S-
Acetylthioethanolamine on Gold." Journal of the American Chemical Society.

e Radioprotection Mechanism:Grdina, D. J., et al. "Thiol-based radioprotection: Mechanisms
and therapeutic applications." Military Medicine.

o General Data: National Center for Biotechnology Information (2024). PubChem Compound
Summary for CID 28643, Ethanethioic acid, S-(2-aminoethyl) ester.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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